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Introduction

Safusidenib, formerly known as AB-218 and DS-1001b, is an orally bioavailable, potent, and
selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Mutations in
the IDH1 enzyme are a key oncogenic driver in several cancers, most notably in a majority of
low-grade gliomas and secondary glioblastomas. This technical guide provides a
comprehensive overview of the biological function, molecular targets, and preclinical and
clinical data for Safusidenib, intended to serve as a resource for researchers and drug
development professionals in the field of oncology.

Biological Function and Mechanism of Action

The primary biological function of Safusidenib is to selectively inhibit the neomorphic activity of
mutated IDH1 enzymes. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to
a-ketoglutarate (a-KG). However, specific point mutations in the active site of IDH1, most
commonly at the R132 residue, result in a gain-of-function that enables the enzyme to convert
0-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2]

High levels of 2-HG competitively inhibit a-KG-dependent dioxygenases, including histone and
DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[2]
This epigenetic dysregulation is a key factor in the initiation and progression of IDH1-mutant

cancers.
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Safusidenib is designed to specifically bind to and inhibit the mutated forms of IDH1, thereby
blocking the production of 2-HG.[3] This leads to a reduction in intracellular 2-HG levels, which
in turn restores the function of a-KG-dependent dioxygenases, promotes cellular differentiation,
and inhibits the proliferation of tumor cells expressing mutant IDH1.[3] Preclinical studies have
shown that Safusidenib has minimal effect on wild-type IDH1, which is crucial for normal
cellular function.[3]

Molecular Targets

The primary molecular target of Safusidenib is the mutated isocitrate dehydrogenase 1 (IDH1)
enzyme. It shows potent inhibitory activity against various IDH1 mutations, particularly those at
the R132 locus.

In Vitro Inhibitory Activity

The inhibitory activity of Safusidenib (DS-1001b) against various IDH1 mutant enzymes and
wild-type IDH1 has been characterized.

Enzyme IC50 (nM)
IDH1 R132H 8

IDH1 R132C 11
Wild-type IDH1 180

IDH2 R140Q > 10000
IDH2 R172K > 10000
Wild-type IDH2 > 10000

Table 1: In vitro inhibitory activity of Safusidenib
(DS-1001b) against various IDH enzymes. Data
sourced from preclinical characterization
studies.[4]

Preclinical Pharmacology
Pharmacokinetics
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Preclinical pharmacokinetic studies have demonstrated that Safusidenib is an orally active and
blood-brain barrier permeable agent.

Species Parameter Value
Mouse Brain AUC / Plasma AUC Ratio  ~0.65
Human Protein Binding ~99.6%

Table 2: Preclinical
pharmacokinetic parameters of
Safusidenib. Data sourced
from preclinical and clinical

study documentation.[1][5]

In Vivo Efficacy in Animal Models

The anti-tumor activity of Safusidenib has been evaluated in patient-derived xenograft (PDX)
models of glioma.

In an orthotopic PDX model using glioblastoma cells with an IDH1 R132H mutation, continuous
administration of Safusidenib resulted in a significant impairment of tumor growth and a
reduction in 2-HG levels within the tumor.[5] Furthermore, treatment with Safusidenib led to an
increased expression of glial fibrillary acidic protein (GFAP), suggesting the induction of glial
differentiation.[5] In contrast, Safusidenib had no significant effect on the growth of wild-type
IDH1 glioblastoma xenografts.[5]

Clinical Development

Safusidenib is currently in clinical development for the treatment of IDH1-mutant gliomas.
Several clinical trials have been initiated to evaluate its safety, tolerability, pharmacokinetics,

and efficacy.

Phase 1 Study in Recurrent/Progressive Glioma
(NCT03030066)

This first-in-human, multicenter, open-label, dose-escalation study evaluated Safusidenib in
patients with recurrent or progressive IDH1-mutant gliomas.[6]
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Key Findings:

e The objective response rate (ORR) was 33% in patients with non-enhancing tumors and
17% in patients with enhancing tumors.[6]

e The treatment was well-tolerated, with most adverse events being Grade 1 or 2.[6]

o Pharmacokinetic analysis confirmed the brain penetration of Safusidenib.[7]

Phase 0/2 Perioperative Study in Low-Grade Glioma
(NCT05577416)

This ongoing single-arm, open-label study is designed to assess the feasibility,
pharmacokinetics, and pharmacodynamics of Safusidenib in patients with IDH1-mutated low-
grade glioma who have not received prior radiation or chemotherapy.[1] The study involves a
"window of opportunity” design where patients receive Safusidenib after a biopsy and before
surgical resection.[1]

Preliminary Findings:

o A mean Safusidenib tumor concentration of 2654 ng/g was observed, with a tumor-to-plasma
ratio of 0.33.[8]

o A significant reduction in 2-HG levels (86%) was observed in the tumor tissue between
biopsy and surgery, confirming on-target activity.[8]

Phase 2 Study in IDH1-Mutant Glioma (NCT05303519)

This is a multicenter study evaluating the efficacy and safety of Safusidenib in patients with
recurrent or progressive IDH1-mutant Grade 2 or 3 glioma.[9]

Experimental Protocols
IDH1 Enzyme Activity Assay (General Protocol)

This protocol describes a general method for measuring the enzymatic activity of IDH1, which
can be adapted to assess the inhibitory potential of compounds like Safusidenib.
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Materials:

Recombinant wild-type or mutant IDH1 enzyme

Assay Buffer (e.g., 100 mM Tris-HCI, pH 8.0)

Substrate: DL-isocitrate

Cofactor: NADP+ (for oxidative activity) or NADPH (for reductive activity of mutants)
MgCl2

96-well microplate

Microplate reader capable of measuring fluorescence or absorbance

Procedure:

Prepare a reaction mixture containing the assay buffer, MgCI2, and the appropriate cofactor
(NADP+ or NADPH).

Add the test compound (e.g., Safusidenib) at various concentrations to the wells of the
microplate.

Add the recombinant IDH1 enzyme to the wells and pre-incubate the mixture.
Initiate the reaction by adding the substrate, DL-isocitrate.

Monitor the change in NADPH concentration over time by measuring the fluorescence
(excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm.

Calculate the rate of reaction and determine the IC50 value of the test compound by plotting
the percent inhibition against the compound concentration.[4]

Patient-Derived Xenograft (PDX) Model for Glioma
(General Protocol)
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This protocol outlines the general steps for establishing and utilizing a patient-derived xenograft
model for testing the efficacy of therapeutic agents against glioma.

Procedure:

e Tumor Tissue Acquisition: Fresh tumor tissue is obtained from patients with glioma
undergoing surgical resection, under informed consent and with institutional review board
approval.

e Implantation: The tumor tissue is implanted, typically subcutaneously or orthotopically
(intracranially), into immunodeficient mice (e.g., NOD-scid gamma mice).

o Tumor Growth and Passaging: Once the tumors reach a specified size, they are harvested
and can be serially passaged into new cohorts of mice to expand the model.

e Drug Treatment: When tumors in the experimental cohort reach a predetermined size,
treatment with the investigational drug (e.g., Safusidenib, administered orally) is initiated. A
control group receives a vehicle.

o Efficacy Evaluation: Tumor growth is monitored regularly using calipers (for subcutaneous
models) or imaging techniques like MRI (for orthotopic models). At the end of the study,
tumors are excised and weighed.

o Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure the
concentration of the drug and relevant biomarkers (e.g., 2-HG).[5][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mutant IDH1 and Inhibition by
Safusidenib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A perioperative study of Safusidenib in patients with IDH1-mutated glioma - PMC
[pmc.ncbi.nlm.nih.gov]

2. mskcc.org [mskcc.org]
3. criver.com [criver.com]

4. characterization-of-a-novel-bbb-permeable-mutant-idh1-inhibitor-ds-1001b - Ask this
paper | Bohrium [bohrium.com]

5. aacrjournals.org [aacrjournals.org]
6. businesswire.com [businesswire.com]
7. academic.oup.com [academic.oup.com]

8. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. ClinicalTrials.gov [clinicaltrials.gov]

10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer
research - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1667541?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667541?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11534100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11534100/
https://www.mskcc.org/cancer-care/clinical-trials/23-199
https://www.criver.com/products-services/discovery-services/pharmacology-studies/oncology-immuno-oncology-studies/oncology-study-models/patient-derived-xenografts-pdx-models
https://www.bohrium.com/paper-details/characterization-of-a-novel-bbb-permeable-mutant-idh1-inhibitor-ds-1001b/812730890034610177-5186
https://www.bohrium.com/paper-details/characterization-of-a-novel-bbb-permeable-mutant-idh1-inhibitor-ds-1001b/812730890034610177-5186
https://aacrjournals.org/mct/article/19/2/375/274479/A-Potent-Blood-Brain-Barrier-Permeable-Mutant-IDH1
https://www.businesswire.com/news/home/20230907994674/en/AnHeart-Therapeutics-Announces-Initiation-of-Global-Phase-2-Trial-Evaluating-Safusidenib-for-IDH1-Mutant-Glioma
https://academic.oup.com/neuro-oncology/article/25/2/326/6611503
https://pubmed.ncbi.nlm.nih.gov/30655732/
https://pubmed.ncbi.nlm.nih.gov/30655732/
https://www.clinicaltrials.gov/study/NCT05303519
https://pmc.ncbi.nlm.nih.gov/articles/PMC12179623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12179623/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [In-Depth Technical Guide: Biological Function and
Targets of Safusidenib (BK-218)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667541#biological-function-and-targets-of-bk-218]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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